1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a benzyl group at position 1, a 1-(4-methoxyphenyl)ethylamine moiety at the carboxamide nitrogen, and a 1H-pyrrol-1-yl group at position 3. Its molecular formula is inferred as C₂₅H₂₆N₆O₂ (molecular weight ≈ 442.52 g/mol), based on structural analogs reported in the literature .
Properties
IUPAC Name |
1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-17(19-10-12-20(30-2)13-11-19)24-22(29)21-23(27-14-6-7-15-27)28(26-25-21)16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSPNCBJNYSYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a triazole ring, a pyrrole moiety, and a carboxamide group, which collectively contribute to its pharmacological properties. The presence of the 4-methoxyphenyl group further enhances its structural diversity and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 419.5 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | Known for antimicrobial and anticancer properties |
| Pyrrole Moiety | Associated with various biological activities |
| Carboxamide Group | Enhances solubility and interaction with targets |
| 4-Methoxyphenyl Group | Increases structural complexity and activity |
1. Antimicrobial Activity
Compounds containing the 1H-1,2,3-triazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit potent inhibition against various bacterial and fungal strains. For instance, studies have shown that certain triazole derivatives possess higher antimicrobial activity compared to traditional antibiotics like metronidazole .
| Study Reference | Compound Tested | Activity Observed |
|---|---|---|
| Triazole Derivatives | High inhibition rates against fungi and bacteria | |
| Various Analogues | Enhanced antibacterial effects compared to parent compounds |
2. Anticancer Activity
The compound's unique structure suggests potential as an anticancer agent. Preliminary studies indicate that it may inhibit key biological targets associated with tumor growth. For example, compounds similar to this triazole derivative have shown effective cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance .
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various triazole derivatives, it was found that compounds closely related to this compound exhibited significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
Case Study 2: Cytotoxicity in Cancer Cells
A study assessing the cytotoxicity of triazole derivatives on different cancer cell lines revealed that certain analogues demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin. The presence of electron-donating groups was found to enhance activity significantly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several 1,2,3-triazole carboxamides, differing primarily in substituents at positions 1, 4, and 5 of the triazole ring. Key analogs include:
Physicochemical Properties
- Lipophilicity (logP): The target compound (logP ≈ 2.43) is less lipophilic than analogs with chloro/trifluoromethyl groups (e.g., logP ≈ 3.5 for 4-chlorophenyl derivatives) but more lipophilic than pyridinyl-substituted analogs (logP ≈ 1.8) .
- Solubility: The 4-methoxyphenyl and pyrrole groups reduce aqueous solubility compared to pyridine- or furan-containing analogs. For instance, L116-5281 (furan substituent) exhibits higher solubility due to increased polarity .
- Hydrogen-Bonding Capacity: The carboxamide and pyrrole groups provide hydrogen-bond donors/acceptors (polar surface area ≈ 71.24 Ų), similar to L741-0094 (PSA ≈ 68.5 Ų) .
Pharmacological Activity
- Antitumor Potential: While direct data for the target compound is unavailable, analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide show potent inhibition of cancer cell lines (e.g., NCI-H522, GP = 68.09%) . The 4-methoxyphenyl group in the target compound may modulate selectivity due to its electron-donating nature.
- Enzyme Inhibition: Triazole carboxamides with pyridinyl substituents (e.g., ) act as multi-target inhibitors (e.g., Hsp90, B-Raf), suggesting the target compound could share similar mechanisms .
- Pesticidal Activity: European Patent Bulletin compounds () highlight triazole carboxamides as pesticides, though the target compound’s 4-methoxyphenyl group may reduce agrochemical efficacy compared to sulfonamide derivatives .
Preparation Methods
One-Pot Cycloaddition Using β-Ketonitrile and Benzyl Azide
The foundational approach for synthesizing benzylic 1,2,3-triazole-4-carboxamides involves a one-pot procedure combining β-ketonitrile derivatives with benzyl azides under basic conditions. For the target compound, this method requires:
- β-Ketonitrile precursor : A pyrrole-substituted β-ketonitrile (e.g., 1-(1H-pyrrol-1-yl)-3-oxopropanenitrile) to introduce the pyrrole moiety at position 5 of the triazole.
- Benzyl azide : To install the benzyl group at position 1.
- Reaction conditions : t-BuOH as the solvent, 1,8-diazabicycloundec-7-ene (DBU) as a base, and t-BuOK for nitrile-to-carboxamide conversion.
The reaction proceeds at 70°C for 24 hours, followed by 10 hours at room temperature after t-BuOK addition. Flash column chromatography isolates the triazole-4-carboxamide intermediate (e.g., 1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide).
[3+2] Cycloaddition with Catalytic Amidation
An alternative route employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by base-mediated amidation. Key steps include:
- Alkyne preparation : A pyrrole-substituted alkyne (e.g., 1-(prop-2-yn-1-yl)-1H-pyrrole).
- Azide component : Benzyl azide.
- Cycloaddition : Cu(I) catalysis in t-BuOH at 60°C yields 1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonitrile.
- Amidation : Cesium carbonate mediates nitrile hydrolysis to the carboxamide.
Functionalization of the Carboxamide Group
Amide Coupling with 1-(4-Methoxyphenyl)ethylamine
The primary carboxamide (-CONH2) intermediate undergoes nucleophilic acyl substitution to introduce the N-[1-(4-methoxyphenyl)ethyl] group:
- Activation : The carboxamide is converted to an acyl chloride using thionyl chloride (SOCl2) in dichloromethane at 0°C.
- Coupling : Reaction with 1-(4-methoxyphenyl)ethylamine in the presence of triethylamine yields the target compound.
Optimization notes :
- Excess amine (1.5 equiv) ensures complete conversion.
- Room-temperature stirring for 12 hours achieves >85% yield (by HPLC).
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
- 1H-NMR (500 MHz, DMSO-d6) :
- 13C-NMR (125 MHz, DMSO-d6) :
Melting Point and Purity
- Melting point : 189–191°C (uncorrected, open capillary).
- HPLC purity : 98.6% (C18 column, 70:30 H2O:MeCN).
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Pyrrole Stability Under Basic Conditions
Pyrrole rings are susceptible to ring-opening in strong bases (e.g., t-BuOK). Mitigation includes:
Regioselectivity in Triazole Formation
The 1,4-disubstituted triazole is favored in CuAAC, while the one-pot method yields 1,4,5-trisubstituted products. Regiocontrol is achieved by:
Industrial-Scale Considerations
Patent-derived protocols highlight cesium carbonate as a superior base for large-scale amidation due to:
- Reduced side reactions.
- Compatibility with flow chemistry.
Q & A
Q. What are the standard synthetic routes for synthesizing this triazole-carboxamide derivative, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step protocols, including:
- Click chemistry for triazole ring formation using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with CuI as a catalyst .
- Amide coupling between the triazole-carboxylic acid intermediate and the amine-bearing substituent (e.g., 1-(4-methoxyphenyl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or acetonitrile .
- Critical conditions: Maintain inert atmosphere (N₂/Ar), control temperature (0–50°C), and optimize stoichiometry to prevent side reactions (e.g., over-oxidation of methoxy groups) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR spectroscopy : Focus on ¹H and ¹³C signals for the triazole ring (δ 7.5–8.5 ppm for protons), benzyl group (δ 4.5–5.5 ppm for CH₂), and methoxyphenyl substituents (δ 3.7–3.9 ppm for OCH₃) .
- X-ray crystallography : Resolve stereochemical ambiguities and confirm regioselectivity of triazole substitution .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula and purity .
Q. What in vitro biological screening models are commonly employed to evaluate its antimicrobial potential?
- Microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
- Fungal susceptibility testing (e.g., Candida albicans) using agar diffusion or broth microdilution .
- Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of triazole ring formation during synthesis?
- Use microwave-assisted synthesis to enhance reaction kinetics and favor 1,4-disubstituted triazole isomers over 1,5-isomers .
- Screen solvent systems (e.g., DMF vs. THF) and catalytic additives (e.g., TBTA ligands for CuAAC) to improve regiocontrol .
- Monitor reaction progress with TLC/HPLC and compare retention times with regioselectivity standards .
Q. What strategies are recommended for elucidating the mechanism of action in anticancer assays when phenotypic screening shows conflicting results?
- Combine transcriptomic profiling (RNA-seq) and proteomic analysis (western blotting for apoptosis markers like caspase-3) to identify downstream targets .
- Perform competitive binding assays with known inhibitors (e.g., kinase inhibitors) to identify off-target interactions .
- Validate hypotheses using gene knockout/CRISPR models in cancer cell lines .
Q. How should computational modeling (e.g., molecular docking) predict binding affinities, and what validation experiments are essential?
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the benzyl substituent .
- MD simulations : Assess binding stability over 100-ns trajectories .
- Experimental validation: Compare docking scores with SPR (Surface Plasmon Resonance) -measured binding constants (KD) .
Q. When encountering contradictory SAR data across similar triazole derivatives, what analytical approaches can reconcile discrepancies?
- Perform meta-analysis of published datasets, prioritizing studies with consistent assay conditions (e.g., cell line, IC₅₀ calculation method) .
- Use QSAR models to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing bioactivity .
- Synthesize analogues with systematic substitutions (e.g., methoxy → hydroxy) to isolate structural contributors to activity .
Methodological Notes
- Stability testing : Store the compound at –20°C in anhydrous DMSO, and assess degradation via HPLC-UV under accelerated conditions (40°C/75% RH for 4 weeks) .
- Data contradiction resolution : Cross-validate biological activity using orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
